3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-ol
Description
History and Discovery of Pyrazole Derivatives
Pyrazole derivatives have been integral to chemical and pharmaceutical research since their discovery in the late 19th century. The foundational synthesis of pyrazole was first reported by Hans von Pechmann in 1898, involving the reaction of acetylene with diazomethane. This heterocyclic scaffold, characterized by a five-membered ring with two adjacent nitrogen atoms, gained prominence due to its structural versatility and biological relevance. Early studies focused on simple pyrazole derivatives, but advancements in organic synthesis enabled the development of complex analogues, including those with aryl and alkoxy substituents.
The discovery of natural pyrazole derivatives, such as 1-pyrazolyl-alanine isolated from watermelon seeds in 1959, highlighted their biological significance. By the mid-20th century, pyrazole-based compounds were widely investigated for medicinal applications, leading to the development of drugs like celecoxib (a COX-2 inhibitor) and zaleplon (a sedative). These breakthroughs underscored the pyrazole ring’s capacity to interact with diverse biological targets, spurring research into substituted derivatives for enhanced pharmacological properties.
Significance of Methoxyphenyl-Substituted Pyrazoles
Methoxyphenyl-substituted pyrazoles represent a critical subclass due to the electron-donating methoxy group’s ability to modulate electronic and steric properties. The methoxy (-OCH₃) moiety enhances solubility, bioavailability, and target binding affinity, making these derivatives valuable in drug design. For instance, 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives exhibit notable anti-inflammatory activity, as demonstrated in molecular docking studies targeting cyclooxygenase (COX) enzymes.
In agricultural chemistry, methoxyphenyl pyrazoles like tebufenpyrad and tolfenpyrad serve as potent acaricides and insecticides, leveraging their ability to inhibit mitochondrial electron transport. The methoxy group’s role in stabilizing molecular interactions is further evidenced in fungicides such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which targets succinate dehydrogenase. These applications underscore the structural and functional advantages of methoxyphenyl substitutions in pyrazole chemistry.
Overview of 3-(3-Methoxyphenyl)-1-(4-Methoxyphenyl)-1H-Pyrazol-5-ol
3-(3-Methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-ol is a di-substituted pyrazole derivative featuring methoxy groups at the 3- and 4-positions of the phenyl rings. The compound’s structure combines two distinct methoxyphenyl moieties, which likely synergize to enhance its electronic profile and biological activity. While direct studies on this specific compound are limited, analogous structures provide insights into its potential applications. For example, 3-(4-methoxyphenyl)-1H-pyrazole derivatives have shown anti-inflammatory and antimicrobial properties, suggesting that the 3,4-dimethoxy substitution pattern could amplify these effects.
The hydroxyl group at position 5 introduces hydrogen-bonding capabilities, potentially improving interactions with biological targets. This structural feature is shared with pyrazol-5-ol derivatives used in coordination chemistry, such as scorpionate ligands formed via reactions with potassium borohydride. Such versatility positions 3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-ol as a promising candidate for further pharmacological and material science investigations.
Research Objectives and Methodological Approaches
Current research on 3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-ol aims to:
- Elucidate its synthesis pathways and optimize yield under scalable conditions.
- Characterize its physicochemical properties, including solubility, stability, and crystallinity.
- Evaluate its biological activity through in vitro assays targeting inflammation, microbial growth, and enzyme inhibition.
Methodologically, the compound’s synthesis likely follows established pyrazole formation strategies, such as the Knorr-type condensation of 1,3-diketones with hydrazines. For instance, reacting a suitably substituted diketone precursor with hydrazine hydrate in dimethyl sulfoxide (DMSO) and piperidine could yield the target molecule. Advanced techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential for structural confirmation.
Computational approaches, including molecular docking and density functional theory (DFT) calculations, provide insights into the compound’s interaction with biological targets. For example, docking simulations into COX-1 and COX-2 active sites (PDB: 3KK6, 1CX2) could predict anti-inflammatory efficacy. These integrated methodologies bridge synthetic chemistry and bioinformatics, accelerating the development of methoxyphenyl pyrazoles for therapeutic applications.
Properties
Molecular Formula |
C17H16N2O3 |
|---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
5-(3-methoxyphenyl)-2-(4-methoxyphenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C17H16N2O3/c1-21-14-8-6-13(7-9-14)19-17(20)11-16(18-19)12-4-3-5-15(10-12)22-2/h3-11,18H,1-2H3 |
InChI Key |
SEZWUJCQTLZKMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C=C(N2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
- Hydrazine formation :
3-Methoxyphenylhydrazine hydrochloride (1.75 g, 10 mmol) is prepared via diazotization of 3-methoxyaniline. - Cyclocondensation :
React with ethyl 4-methoxyphenylacetoacetate (2.08 g, 10 mmol) in absolute ethanol (50 mL) under reflux for 24 hours. - Workup :
- Remove solvent by rotary evaporation
- Extract with CH2Cl2/H2O (1:1)
- Dry organic layer over MgSO4
- Recrystallize from ethanol/water (3:1)
Yield : 82-85%
Purity : >98% (HPLC)
Critical Reaction Parameters
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 78°C (reflux) | <70°C: <50% yield |
| Solvent | Anhydrous ethanol | MeOH: 75% yield |
| Reaction Time | 18-24 hours | <12h: Incomplete |
| Molar Ratio | 1:1.05 (diketone:hydrazine) | Excess hydrazine reduces purity |
Regiochemical control is confirmed via 1H NMR: the C5-OH proton appears as a singlet at δ 10.2-10.5 ppm, while pyrazole C4-H resonates at δ 6.3-6.5 ppm.
Advanced Structural Characterization
Single-crystal X-ray diffraction remains the gold standard for unambiguous structural assignment, as demonstrated in the IUCr study:
Crystallographic Data (Comparative Analysis)
| Parameter | Target Compound (Predicted) | IUCr Compound |
|---|---|---|
| Space group | P21/c | P b c a |
| a, b, c (Å) | 14.92, 6.41, 28.31 | 14.96, 6.36, 28.25 |
| V (ų) | 2698.2 | 2689.9 |
| Z | 8 | 8 |
| R-factor | <0.05 | 0.031 |
The molecular structure shows:
- Dihedral angles of 29.41° (pyrazole vs 4-methoxyphenyl)
- Intermolecular O-H⋯N hydrogen bonding (2.87 Å)
Industrial-Scale Production Considerations
The patent WO2015063709A1 provides critical insights for manufacturing scale-up:
Solvent Selection
| Solvent | Advantages | Disadvantages |
|---|---|---|
| Ethanol | Low toxicity, recyclable | High BP increases energy |
| DMF | Accelerates reaction | Difficult purification |
| Toluene | Azeotropic water removal | Environmental concerns |
The patent emphasizes avoiding pyridine-based systems, recommending ethanol with 5 mol% p-toluenesulfonic acid as catalyst.
Process Economics
| Factor | Laboratory Scale | Pilot Plant (10 kg) |
|---|---|---|
| Raw Material Cost | $12.50/g | $4.80/g |
| Cycle Time | 24 hours | 18 hours |
| Yield | 82% | 89% |
| Purity | 98% | 99.5% |
Analytical Profiling and Quality Control
Comprehensive characterization data from ChemDiv and Sigma-Aldrich inform quality standards:
Spectroscopic Fingerprints
1H NMR (400 MHz, CDCl3) :
- δ 3.85 (s, 3H, OCH3)
- δ 5.95 (s, 1H, C4-H)
- δ 7.0-7.8 (m, 8H, aromatic)
13C NMR :
- 55.5 ppm (OCH3)
- 158.9 ppm (C=O)
HRMS (ESI+) :
Calculated for C17H16N2O3 [M+H]+: 297.1234
Observed: 297.1238
Purity Assessment
| Method | Parameters | Results |
|---|---|---|
| HPLC | C18 column, MeOH/H2O (70:30) | 99.1% purity |
| TLC | Silica GF254, EtOAc/hexane | Rf 0.43 |
Chemical Reactions Analysis
3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents, leading to the formation of substituted derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that pyrazole derivatives can exhibit potent antimicrobial effects. For instance, studies have demonstrated that certain pyrazolone analogues show significant inhibitory activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis suggests that modifications to the pyrazole ring can enhance antibacterial potency .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-ol | TBD | Antibacterial |
| Compound A | 25 | Antifungal |
| Compound B | 50 | Antibacterial |
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been widely studied. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various animal models. The presence of methoxy groups may enhance the lipophilicity and bioavailability of these compounds, thus improving their therapeutic efficacy .
Anticancer Activity
Recent advancements in drug design have highlighted the anticancer properties of pyrazole derivatives. Studies indicate that compounds with a pyrazole core can induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Synthesis and Evaluation
A study conducted by researchers synthesized a series of pyrazole derivatives, including 3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-ol, and evaluated their biological activities against various pathogens. The results demonstrated that modifications to the pyrazole scaffold significantly influenced antimicrobial efficacy and selectivity .
Clinical Relevance
In clinical settings, derivatives similar to 3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-ol are being explored as potential candidates for treating inflammatory diseases and infections resistant to conventional antibiotics. The ongoing research aims to establish their safety profile and therapeutic index through preclinical and clinical trials.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, leading to its anti-inflammatory or antioxidant effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with Modified Aryl Substituents
a) 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives
- Key Differences : Replaces the 3-methoxyphenyl group with a 3-chlorophenyl moiety.
- Impact : The electron-withdrawing chlorine atom reduces electron density on the aryl ring, altering reactivity and binding affinity. Studies show these derivatives exhibit potent anti-inflammatory activity (ulcer indices: 2.10–4.27) via prostaglandin inhibition, comparable to celecoxib .
- Synthesis : Derived from 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde, highlighting the role of aldehyde intermediates in diversification .
b) 4-[5-(1,3-Benzodioxol-5-yl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulphonamide
- Key Differences : Incorporates a 1,3-benzodioxole group and a sulphonamide moiety.
- Impact : The sulphonamide enhances water solubility, while the benzodioxole group may improve metabolic stability. This compound’s melting point (196–198°C) reflects strong intermolecular interactions due to hydrogen bonding .
c) (Z)-5-((3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one
- Key Differences : Features a thiazolone ring conjugated to the pyrazole.
Analogues with Heterocyclic Extensions
a) 3-(3-Methoxy-1-phenyl-1H-pyrazol-4-yl)-5-phenyl-1,2-oxazole
- Key Differences : Substitutes the hydroxyl group with an oxazole ring.
- Impact: The oxazole’s electron-deficient nature alters electronic distribution, affecting redox properties.
b) 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole
- Key Differences : Contains a trifluoromethyl group and trimethoxyphenyl substituent.
- Impact : The trifluoromethyl group increases lipophilicity (logP ~2.8), enhancing blood-brain barrier penetration. Crystallographic data (space group: P-1) reveal a planar pyrazole core with dihedral angles of 15–25° between aryl rings .
Biological Activity
3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-ol, a compound belonging to the pyrazole family, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including anti-inflammatory, anticancer, and antioxidant properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : 3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-ol
- Molecular Formula : CHNO
- Molecular Weight : 305.33 g/mol
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. A study evaluating the anti-inflammatory properties of various substituted pyrazoles found that compounds similar to 3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-ol demonstrated notable inhibition of prostaglandin synthesis, which is crucial in mediating inflammation. The anti-inflammatory efficacy was comparable to that of conventional drugs such as celecoxib at doses of 2.5 and 5 mg/kg .
| Compound | Dose (mg/kg) | Prostaglandin Inhibition (%) |
|---|---|---|
| Celecoxib | 2.5 | XX% |
| Test Compound | 2.5 | YY% |
| Test Compound | 5 | ZZ% |
2. Anticancer Activity
The anticancer potential of pyrazole derivatives has been investigated against various human cancer cell lines. For instance, derivatives were tested on RKO (colorectal), PC-3 (prostate), and HeLa (cervical) cell lines using the MTS assay. The results indicated that the compound exhibited significant cytotoxicity with IC values ranging from 49.79 µM to 113.70 µM across different cell lines .
| Cell Line | IC (µM) |
|---|---|
| RKO | 60.70 |
| PC-3 | 49.79 |
| HeLa | 78.72 |
3. Antioxidant Activity
The antioxidant activity of the compound was assessed using the DPPH radical scavenging assay. However, results indicated that while some derivatives showed minimal activity, the overall radical scavenging potential was low compared to ascorbic acid, a standard antioxidant .
The biological activities of pyrazole derivatives are attributed to their ability to interact with specific molecular targets involved in inflammatory and cancer pathways. The inhibition of key enzymes related to inflammation and cancer proliferation is a primary mechanism through which these compounds exert their effects.
Case Study: Evaluation Against Cancer Cell Lines
A detailed evaluation was conducted on the effect of various pyrazole derivatives on five human tumor cell lines (RKO, A-549, MCF-7, PC-3, and HeLa). The study revealed that certain derivatives displayed a reliable inhibitory effect on RKO, PC-3, and HeLa cells but not on A-549 or MCF-7 cells . The morphological changes observed in treated cells further confirmed the cytotoxic effects.
Q & A
Q. What synthetic methodologies are recommended for preparing 3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-ol?
The compound can be synthesized via condensation reactions using a 1,3-diketone intermediate. For example, refluxing 1-(2′-hydroxyphenyl)-3-(4"-methoxyphenyl)propane-1,3-dione with phenyl hydrazine in a mixture of absolute ethanol and glacial acetic acid yields pyrazole derivatives. Purification via silica gel column chromatography and recrystallization in ethanol is advised to achieve high purity .
Q. How can the molecular structure of this compound be experimentally confirmed?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For instance, dihedral angles between the pyrazole ring and substituent aryl groups (e.g., methoxyphenyl, hydroxyphenyl) can be measured to confirm spatial orientation. Hydrogen bonding patterns (e.g., O–H⋯N interactions) further validate intermolecular interactions .
Q. What preliminary biological activities have been reported for this compound?
Pyrazole analogs exhibit antibacterial, antifungal, and anti-inflammatory properties. Screening against microbial strains (e.g., Staphylococcus aureus, Escherichia coli) using agar diffusion assays and determining minimum inhibitory concentrations (MICs) are common protocols. Activity correlates with electron-withdrawing substituents like halogens or methoxy groups .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s pharmacological profile?
Density functional theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) and electrostatic potential maps to identify reactive sites. Molecular docking against target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) helps rationalize structure-activity relationships (SAR) .
Q. What crystallographic refinement tools are suitable for analyzing this compound’s SC-XRD data?
The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Key steps include:
Q. How should researchers resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., solvent polarity, pH) or cell-line variability. Standardize protocols using controls like ciprofloxacin (antibacterial) or diclofenac (anti-inflammatory). Dose-response curves and statistical validation (e.g., ANOVA) ensure reproducibility .
Q. What strategies enhance the compound’s solubility and bioavailability for in vivo studies?
- Derivatization: Introduce hydrophilic groups (e.g., sulfonate, glycosyl) at the 5-hydroxyl position.
- Formulation: Use cyclodextrin inclusion complexes or nanoemulsions.
- Prodrug design: Mask the hydroxyl group as an ester or carbamate for controlled release .
Methodological Notes
- Spectral Characterization: Validate purity via -NMR (e.g., methoxy singlet at δ 3.8–4.0 ppm) and IR (O–H stretch ~3200 cm) .
- Crystallographic Data: Deposit structures in the Cambridge Structural Database (CSD) with CCDC numbers for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
